Oleyl oleate
Description
Structure
2D Structure
Properties
CAS No. |
17363-94-9 |
|---|---|
Molecular Formula |
C36H68O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
octadec-9-enyl octadec-9-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3 |
InChI Key |
BARWIPMJPCRCTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oleyl Oleate Production
Enzymatic Esterification Strategies
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. Lipases are the biocatalysts of choice for this transformation due to their efficacy in non-aqueous environments.
The selection of an appropriate lipase (B570770) is critical for achieving high yields in oleyl oleate (B1233923) synthesis. A comparative study of 14 different lipases identified that the lipase from Candida sp. 1619 exhibited the highest esterification activity. nih.gov Another highly effective and commonly used biocatalyst is Novozym 435, which is an immobilized lipase B from Candida antarctica. tandfonline.comresearchgate.net
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the enzymatic synthesis of oleyl oleate. Key parameters that are frequently optimized include the molar ratio of substrates (oleic acid and oleyl alcohol), reaction temperature, enzyme loading, and the choice of solvent.
In a solvent-free system using Novozym 435, one study identified the optimal conditions to be a 1:1 molar ratio of oleic acid to oleyl alcohol, an enzyme quantity of 7% (w/w), a reaction temperature of 51°C, and a reaction time of 75 minutes. tandfonline.com Another study found optimal conditions to include a 2:1 molar ratio of oleyl alcohol to oleic acid, a temperature range of 40-50°C, and an enzyme amount of 0.2-0.4 g. researchgate.net The use of hydrophobic organic solvents with a log P value greater than or equal to 3.5, such as isooctane, n-nonane, and n-hexane, has been shown to promote the esterification reaction. nih.govresearchgate.net Dehydration during the reaction can also significantly increase the final esterification rate to as high as 99%. nih.gov
The following table summarizes the optimized parameters from various studies for the enzymatic synthesis of this compound.
Table 1: Optimized Reaction Parameters for Enzymatic Synthesis of this compound| Parameter | Optimal Value/Range | Biocatalyst | Reference |
|---|---|---|---|
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | Novozym 435 | tandfonline.com |
| 2:1 | Novozym 435 | researchgate.net | |
| 2.24:1 | Not Specified | ikm.org.my | |
| Temperature | 51°C | Novozym 435 | tandfonline.com |
| 40-50°C | Novozym 435 | researchgate.net | |
| 30°C | Candida sp. 1619 | nih.gov | |
| 49.7°C | Novozym 435 | researchgate.net | |
| 53.9°C | Not Specified | ikm.org.my | |
| Enzyme Loading | 7% (w/w of substrates) | Novozym 435 | tandfonline.com |
| 0.2-0.4 g | Novozym 435 | researchgate.net | |
| 104 g (large scale) | Novozym 435 | researchgate.net | |
| Reaction Time | 75 minutes | Novozym 435 | tandfonline.com |
| 5 minutes | Novozym 435 | researchgate.net | |
| 3 hours 30 minutes | Not Specified | ikm.org.my | |
| Solvent System | Solvent-free | Novozym 435 | tandfonline.com |
| Organic solvents (log P ≥ 3.5) | Novozym 435 | researchgate.net | |
| Isooctane, n-nonane, n-hexane | Candida sp. 1619 | nih.gov |
The kinetic mechanism of lipase-catalyzed esterification is most commonly described by the Ping-Pong Bi-Bi model. instras.combiointerfaceresearch.commdpi.comresearchgate.net This model involves a two-step reaction. First, the lipase reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing the first product (water). In the second step, the nucleophile (oleyl alcohol) attacks the acyl-enzyme intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme. instras.comresearchgate.net
This mechanism can be represented as follows: E + A ⇌ EA → E' + P E' + B ⇌ E'B → E + Q
Where:
E = Free Enzyme (Lipase)
A = Acyl Donor (Oleic acid)
EA = Enzyme-Acid Complex
E' = Acyl-Enzyme Intermediate
P = First Product (Water)
B = Acyl Acceptor (Oleyl alcohol)
E'B = Acyl-Enzyme-Alcohol Complex
Q = Final Product (this compound)
Kinetic studies have shown that this model provides a good congruence with experimental data for lipase-catalyzed ester synthesis. biointerfaceresearch.com Some studies also consider substrate inhibition, where high concentrations of either the acid or the alcohol can inhibit the reaction, which is incorporated into more complex versions of the Ping-Pong Bi-Bi model. mdpi.comresearchgate.netresearchgate.net
A significant advantage of using immobilized enzymes is their potential for reuse over multiple reaction cycles, which is crucial for industrial applications to be cost-effective. mdpi.com The operational stability of immobilized Candida antarctica lipase (Novozym 435) has been demonstrated in the synthesis of this compound, maintaining over 90% yield for up to 9 cycles. researchgate.net
In another study using immobilized lipase from Candida sp. 1619, the biocatalyst exhibited a long half-life of 990 hours in a batch reaction at 28°C. nih.gov When used in a continuous-flow column reactor at the same temperature, the esterification rate remained at 78% after 1,000 hours of operation. nih.gov This high stability underscores the robustness of immobilized lipases for long-term production processes.
Acid-Catalyzed Esterification Approaches
While enzymatic methods offer high selectivity, traditional acid catalysis remains a viable route for this compound synthesis, particularly due to the low cost and high reactivity of the catalysts.
Homogeneous acid catalysts, such as sulfuric acid, are effective for the esterification of oleic acid and oleyl alcohol. researchgate.netrasayanjournal.co.in However, their use presents challenges, including equipment corrosion, difficulties in catalyst separation from the product, and environmental concerns. rasayanjournal.co.innih.gov
Despite these drawbacks, optimization of reaction parameters can lead to high product yields. In one study, four different homogeneous acid catalysts were tested, with sulfuric acid showing the highest specific activity. researchgate.net The optimal conditions for this system were determined to be a reaction time of 5 hours, a temperature of 90°C, a 1:1 molar ratio of oleyl alcohol to oleic acid, and a sulfuric acid amount of 0.15 g (4.1% of the weight of the acid). researchgate.net Under these optimized conditions, a high percentage yield of 93.88% for this compound was achieved. researchgate.net
The following table summarizes the optimized parameters for the synthesis of this compound using a homogeneous acid catalyst.
Table 2: Optimized Reaction Parameters for Homogeneous Acid-Catalyzed Synthesis of this compound| Parameter | Optimal Value | Catalyst | Reference |
|---|---|---|---|
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 | Sulfuric Acid | researchgate.net |
| Temperature | 90°C | Sulfuric Acid | researchgate.net |
| Catalyst Loading | 0.15 g (4.1% w/w of oleic acid) | Sulfuric Acid | researchgate.net |
| Reaction Time | 5 hours | Sulfuric Acid | researchgate.net |
| Yield | 93.88% | Sulfuric Acid | researchgate.net |
Sophisticated Analytical Techniques for Oleyl Oleate Characterization
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of oleyl oleate (B1233923) by examining the interaction of the molecule with electromagnetic radiation. These methods provide detailed information about the functional groups present and the connectivity of atoms within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the oleyl oleate molecule. The principle of this technique lies in the absorption of infrared radiation by specific chemical bonds, which causes them to vibrate at characteristic frequencies. The resulting FTIR spectrum serves as a unique molecular "fingerprint."
In the analysis of this compound, the most prominent absorption band is observed in the region of 1735-1740 cm⁻¹, which is indicative of the C=O stretching vibration of the ester carbonyl group. researchgate.net Another significant peak appears around 1160-1170 cm⁻¹, corresponding to the C-O stretching of the ester linkage. The presence of a long hydrocarbon chain is confirmed by strong absorption bands between 2850 and 3010 cm⁻¹. Specifically, the peaks at approximately 2924 cm⁻¹ and 2854 cm⁻¹ are due to the asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups, respectively. The peak around 3005 cm⁻¹ is characteristic of the =C-H stretching of the cis-alkene double bonds present in both the oleyl and oleate moieties.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3005 | =C-H Stretch | Alkene |
| ~2924 | C-H Asymmetric Stretch | Methylene (-CH₂) |
| ~2854 | C-H Symmetric Stretch | Methylene (-CH₂) |
| ~1738 | C=O Stretch | Ester |
| ~1165 | C-O Stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to obtain a complete structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The olefinic protons (-CH=CH-) of the two double bonds appear as a multiplet around 5.34 ppm. chemicalbook.comresearchgate.net The protons of the methylene group adjacent to the ester oxygen (-O-CH₂-) are observed as a triplet at approximately 4.05 ppm. The methylene group protons alpha to the carbonyl group (-CH₂-COO-) resonate as a triplet around 2.28 ppm. The allylic protons (-CH₂-CH=) are found at about 2.01 ppm. The extensive saturated methylene groups of the fatty acid chains produce a large, overlapping signal in the region of 1.25-1.35 ppm, while the terminal methyl protons (-CH₃) appear as a triplet at approximately 0.88 ppm. chemicalbook.comchemicalbook.com
Table 2: ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Proton Assignment | Multiplicity |
|---|---|---|
| ~5.34 | -CH=CH- | Multiplet |
| ~4.05 | -O-CH₂- | Triplet |
| ~2.28 | -CH₂-COO- | Triplet |
| ~2.01 | -CH₂-CH= | Multiplet |
| ~1.62 | -O-CH₂-CH₂- | Multiplet |
| ~1.25-1.35 | -(CH₂)n- | Multiplet |
| ~0.88 | -CH₃ | Triplet |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within this compound. The carbonyl carbon of the ester group is typically observed at a downfield chemical shift of around 173.2 ppm. ikm.org.my The olefinic carbons (-CH=CH-) resonate in the region of 129-130 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂) appears at approximately 64.5 ppm. The carbon of the methylene group alpha to the carbonyl (-CH₂-COO-) is found around 34.2 ppm. The carbons of the long saturated alkyl chains produce a series of signals between 22 and 32 ppm, and the terminal methyl carbons are observed at approximately 14.1 ppm. chemicalbook.com
Table 3: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Carbon Assignment |
|---|---|
| ~173.2 | -COO- |
| ~129-130 | -CH=CH- |
| ~64.5 | -O-CH₂- |
| ~34.2 | -CH₂-COO- |
| ~31.9 | -(CH₂)n- |
| ~29.1-29.8 | -(CH₂)n- |
| ~27.2 | -CH₂-CH= |
| ~25.0 | -O-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Mass Spectrometry (MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is often employed. The molecular formula for this compound is C₃₆H₆₈O₂, which corresponds to a molecular weight of approximately 532.9 g/mol . nist.gov In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the mobile phase, such as sodium [M+Na]⁺.
Fragmentation analysis in MS/MS experiments can provide further structural information. While a detailed fragmentation pattern for this compound is complex, common fragmentation pathways for long-chain esters involve cleavages at the ester linkage and along the alkyl chains.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
Gas Chromatography (GC, GC-MS)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property used for identification. For this compound, a retention index of 3695.89 has been reported on a non-polar DB-1MS column. nist.gov
When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also mass spectral data for each component, allowing for definitive identification.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of this compound. It is often used to monitor the progress of a reaction or to get a preliminary assessment of the purity of a sample. In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable mobile phase. The separation is based on the differential adsorption of the components onto the stationary phase.
For the separation of this compound, a non-polar solvent system is typically used. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) can be employed as the mobile phase. amazonaws.comnih.gov The position of the spot on the developed chromatogram, represented by the retardation factor (Rf value), is characteristic of the compound in that specific solvent system. The spots can be visualized using various methods, such as staining with iodine vapor. ugm.ac.id
Chemical Titration Methodologies for Conversion Assessment
Chemical titration is a cornerstone of analytical chemistry, providing robust and quantitative methods for assessing the synthesis of this compound. These techniques are primarily employed to monitor the reaction's progress, determine the percentage of conversion, and characterize the quality of the final product by quantifying specific chemical properties.
Acid Value Titration: A Direct Measure of Esterification
The most direct method for tracking the progress of this compound synthesis is by measuring the decrease in the concentration of the reactant, oleic acid. This is achieved through acid-base titration, which quantifies the amount of unreacted free fatty acids in the reaction mixture at various time points. researchgate.netikm.org.my The acid value (AV) is defined as the mass in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the free fatty acids in one gram of a chemical substance. fssai.gov.in
The esterification reaction involves the conversion of a carboxylic acid (oleic acid) and an alcohol (oleyl alcohol) into an ester (this compound). As the reaction proceeds, the concentration of oleic acid diminishes. By taking aliquots of the reaction mixture at set intervals, the reaction can be quenched (typically with a solvent like ethanol) and titrated against a standardized solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netsemanticscholar.org Phenolphthalein is commonly used as an indicator, with the endpoint signified by a color change. fssai.gov.insemanticscholar.org
The percentage conversion of oleic acid to this compound can be calculated based on the reduction of the acid value over time. researchgate.net Research has demonstrated that this titration method is highly effective for optimizing reaction parameters, such as temperature, reaction time, and catalyst concentration, to achieve maximum yield. ikm.org.my For instance, one study achieved a maximum yield of 96.00% after 3.5 hours, a result verified by tracking the decrease in the remaining fatty acid content via titration. ikm.org.my
Table 1: Monitoring this compound Synthesis via Acid Value Titration
This table illustrates typical data obtained from monitoring the enzymatic synthesis of this compound. As the reaction time increases, the acid value of the mixture decreases, corresponding to a higher conversion rate of oleic acid into the final ester product.
| Reaction Time (minutes) | Acid Value (mg KOH/g) | Oleic Acid Conversion (%) |
| 0 | 198.6 | 0.0 |
| 30 | 119.2 | 40.0 |
| 60 | 65.5 | 67.0 |
| 90 | 31.8 | 84.0 |
| 120 | 15.9 | 92.0 |
| 180 | 8.0 | 96.0 |
Note: Data is representative of a typical lipase-catalyzed esterification process. Actual values may vary based on specific reaction conditions.
Saponification Value: Characterizing the Final Ester
The saponification value (SV) is another critical titration-based parameter, defined as the number of milligrams of KOH required to saponify one gram of a fat or oil. wikipedia.orgnih.gov Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid (soap). In the context of this compound, this titration helps to confirm the identity and purity of the final product by providing a measure of the average molecular weight of the fatty acids in the ester. wikipedia.org
Fats and oils with high saponification values are composed of shorter-chain fatty acids, while lower values indicate longer-chain fatty acids. nih.gov The procedure involves refluxing a known mass of the this compound sample with an excess of alcoholic KOH. The unreacted KOH is then back-titrated with a standard solution of hydrochloric acid (HCl). wikipedia.org The United States Pharmacopeia (USP) specifies that the saponification value for this compound should be between 90 and 125. uspbpep.com This value is consistent with an ester composed of two long-chain C18 molecules (oleic acid and oleyl alcohol).
Table 2: Comparative Saponification and Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Saponification Value (mg KOH/g) |
| Oleic Acid | C₁₈H₃₄O₂ | 282.47 | ~198.6 |
| Triolein (Triglyceride of Oleic Acid) | C₅₇H₁₀₄O₆ | 885.40 | ~190.0 wikipedia.org |
| This compound | C₃₆H₆₈O₂ | 532.94 | ~105.3 |
Iodine Value: Assessing Unsaturation
The iodine value (IV) is a measure of the degree of unsaturation in a fat or oil. wikipedia.org It is defined as the mass of iodine (in grams) that is consumed by 100 grams of the substance. wikipedia.org The principle behind this titration is the addition of a halogen, such as iodine monochloride (in the Wijs method), across the double bonds present in the fatty acid and alcohol chains. kyoto-kem.com The excess, unreacted halogen is then determined by titrating it with a standard sodium thiosulfate (B1220275) solution. cutm.ac.in
For this compound, which is synthesized from the unsaturated oleic acid and unsaturated oleyl alcohol, the iodine value is not used to monitor the conversion rate, as the esterification reaction itself does not alter the number of carbon-carbon double bonds. Instead, it serves as a crucial quality control parameter to:
Confirm the identity of the starting materials and the final product.
Ensure that the integrity of the double bonds has been maintained and that unwanted side reactions, such as oxidation or hydrogenation, have not occurred during synthesis or storage.
The USP monograph for this compound specifies an iodine value between 70 and 120, which reflects the presence of two double bonds per molecule (one from the oleic acid moiety and one from the oleyl alcohol moiety). uspbpep.com
Peroxide Value: Gauging Oxidative Stability
The peroxide value (PV) is the primary measure of the initial stages of lipid oxidation, often referred to as rancidity. thesciencenotes.com It quantifies the concentration of peroxides and hydroperoxides formed when fats and oils are exposed to oxygen. cdrfoodlab.com A high peroxide value indicates a sample that has undergone significant primary oxidation, which can negatively affect the quality, aroma, and stability of the product. thesciencenotes.comcdrfoodlab.com
The determination of peroxide value is a redox titration. The this compound sample is dissolved in a solvent mixture (e.g., acetic acid and chloroform) and treated with a saturated solution of potassium iodide. iitg.ac.inaliyuncs.com The peroxides present in the sample oxidize the iodide ions (I⁻) to iodine (I₂). The amount of liberated iodine is then quantified by titrating with a standardized sodium thiosulfate solution, typically using a starch indicator. iitg.ac.inxylemanalytics.com For a high-quality, stable this compound product, a low peroxide value is essential.
Table 3: Interpretation of Peroxide Value in Oils
| Peroxide Value (meq/kg) | Quality Indication |
| < 10 | Fresh, low level of oxidation thesciencenotes.com |
| 10 - 20 | Onset of oxidation |
| 20 - 40 | Noticeable rancidity thesciencenotes.com |
| > 40 | High level of oxidation |
Mechanistic Studies of Oleyl Oleate Performance in Advanced Material and Tribological Systems
Tribological Properties and Lubrication Mechanisms
Tribology, the science of interacting surfaces in relative motion, encompasses the study of friction, wear, and lubrication. Oleyl oleate (B1233923) demonstrates favorable tribological properties, making it a plausible candidate for lubricant applications. fishersci.canih.gov
Friction and Wear Reduction Characteristics
The presence of polar ester functional groups and a long carbon chain in the structure of oleyl oleate positively impacts its ability to provide wear protection. fishersci.canih.gov These structural features contribute to good boundary lubrication properties, where the lubricant forms a protective layer on interacting metal surfaces, thereby reducing direct contact, friction, and wear. fishersci.canih.gov Research indicates that this compound can form protective films on surfaces, which helps in reducing wear and friction. nih.gov Studies have shown that this compound exhibits a low friction coefficient, which can be even lower compared to some commercial biolubricants under certain operating conditions. fishersci.ca This suggests its effectiveness as a friction-reducing agent.
Rheological Behavior Analysis (e.g., Newtonian Fluidity)
The rheological behavior of a fluid describes its response to applied stress or shear. This compound is classified as a Newtonian fluid. fishersci.cathegoodscentscompany.comnih.gov This classification is based on the observation of a linear relationship between shear stress and shear rate. fishersci.ca In Newtonian fluids, the viscosity remains constant regardless of the applied shear rate, although it can be influenced by temperature. wikipedia.orgchem-tools.com
This compound as a Base Stock in Biolubricant Formulations
The demand for environmentally friendly lubricants has led to increased interest in biolubricants derived from renewable resources. Synthetic esters produced from plant-based feedstocks, such as this compound, are considered promising alternatives to traditional mineral oil-based lubricants. fishersci.ca this compound's physicochemical properties make it suitable for use as a base stock in biolubricant formulations. These properties include a low pour point, high flash point, high viscosity index, and good oxidative stability. fishersci.cathegoodscentscompany.comnih.gov
| Property | Value | Reference |
| Pour Point | -31 ± 1˚C | fishersci.cathegoodscentscompany.comnih.gov |
| Flash Point | 320 ± 2˚C | fishersci.cathegoodscentscompany.comnih.gov |
| Viscosity Index | 197.51 ± 1.4 | fishersci.cathegoodscentscompany.comnih.gov |
| Oxidative Stability | 186.9 ± 1.8 ˚C | fishersci.cathegoodscentscompany.comnih.gov |
| Friction Coefficient (at 100 ˚C) | 0.53 ± 0.08 | fishersci.cathegoodscentscompany.comnih.gov |
These characteristics, particularly the low pour point and high viscosity index, are advantageous for lubricants operating across a range of temperatures. fishersci.cathegoodscentscompany.com The inherent biodegradability and low toxicity of esters derived from natural sources further enhance their appeal as biolubricant base stocks. fishersci.ca
Interfacial Phenomena and Emulsification Properties in Formulation Science
Interfacial phenomena, including surface activity and wetting behavior, play a crucial role in the performance of compounds like this compound in various formulations, particularly in the creation and stabilization of emulsions.
Surface Activity and Wetting Behavior
This compound is noted for properties related to communicating wetting behavior at interfaces. uni.lufishersci.at Wetting behavior is a surface phenomenon where a liquid spreads on a solid surface, and it is influenced by the surface tension of the liquid and the interfacial tension between the liquid and the solid. Surface activity, the ability of a substance to reduce the surface tension of a liquid or the interfacial tension between two phases, is a key characteristic of compounds used in formulations like emulsions. quito.gob.ecnih.govwikipedia.org Surfactants, which possess both hydrophilic and hydrophobic components, orient themselves at interfaces to minimize interfacial free energy. quito.gob.ec While this compound itself is an ester rather than a traditional surfactant with distinct polar head and non-polar tail groups in the same manner as, for example, a fatty alcohol sulfate (B86663), its ester linkage and long hydrocarbon chains contribute to its interfacial behavior and influence wetting properties. Palm oil esters derived from oleyl cetyl alcohol, a related compound, have been recognized for their excellent wetting behavior. americanelements.com
This compound as a Reaction Medium and Solvent in Nanomaterial Synthesis
While the direct use of this compound specifically as a reaction medium or solvent in nanomaterial synthesis is not extensively detailed in the provided search results, related compounds like oleic acid and oleyl alcohol, the constituent molecules of this compound, are frequently employed in these processes. These related compounds play crucial roles as solvents, surfactants, and capping agents in the synthesis of various nanoparticles, particularly metal oxides and metallic nanostructures.
For instance, oleyl alcohol has been used as a solvent and reagent in the synthesis of ZnO nanostructures from zinc acetate (B1210297). In this system, oleic acid acts as a surfactant and structure-directing agent, while oleyl alcohol participates in an "esterification alcoholysis reaction" to form ZnO. Adjusting the ratio of oleic acid to oleyl alcohol can influence the resulting nanostructure morphology, leading to spiked clusters or tetrapods of varying dimensions. jst.go.jp Oleyl alcohol can also act as a mild reducing agent, lowering the decomposition temperature of precursors like iron-oleate complex, which facilitates the production of smaller-sized iron oxide nanoparticles. rsc.orgresearchgate.net
Metal oxide nanocrystals, including those containing manganese, iron, cobalt, zinc, and indium, have been synthesized using a lower-temperature esterification process where an oleic acid solution of the metal oleate complex is injected into an oleyl alcohol solvent. This process results in the rapid production of crystalline, monodisperse nanocrystals. nih.gov The oleic acid/oleylamine ligand pair is also a versatile combination in the synthesis of colloidal nanoparticles, where they function in controlling size and shape, preventing aggregation, and acting as solvents, reducing agents, and coordinating agents. acs.orgrsc.org
Although this compound itself is a product of the esterification of oleic acid and oleyl alcohol ikm.org.my, the search results primarily highlight the roles of its precursors in facilitating nanoparticle synthesis. The properties of these precursors as solvents, reducing agents, and stabilizers are key to controlling nanoparticle size, shape, and composition.
Role as a Plasticizer in Polymer Systems
This compound is recognized for its role as a plasticizer in various polymer systems. ontosight.aipmarketresearch.com Plasticizers are typically low-molecular-weight organic molecules added to a polymer matrix to enhance its flexibility, workability, and durability by reducing intermolecular friction between polymer chains. mdpi.commedcraveonline.com
In industrial applications, this compound serves as a plasticizer, particularly in the polymer industry to improve flexibility in products like PVC and rubber. pmarketresearch.com Its effectiveness as a plasticizer is linked to its ability to increase the free volume within the polymer structure, leading to a shift in the glass transition temperature (Tg) to lower values. mdpi.com The compatibility between the plasticizer and the polymer is crucial for effective plasticization, and this compatibility can be evaluated using parameters like the solubility parameter. mdpi.com
The addition of plasticizers like this compound can influence various properties of polymers, including mechanical properties, water vapor transfer, and permeability. semanticscholar.org Hydrophobic plasticizers, such as certain esters including stearyl esters, can decrease water uptake in films by filling micro-voids. medcraveonline.com
Research has explored the plasticizing effect of fatty acid derivatives, such as a polyester (B1180765) produced from epoxidized oleic acid, on polymers like polyethylene (B3416737) and polypropylene. researchgate.net This suggests that the oleate structure, present in this compound, contributes to plasticizing effects in polymer blends. researchgate.net Oleyl alcohol, a component of this compound, is also noted for its plasticizing effect, increasing the flexibility and workability of polymer-based products. atamanchemicals.comatamanchemicals.com
The use of this compound as a plasticizer is relevant in applications requiring low volatility and non-toxicity, such as medical tubing and automotive seals. pmarketresearch.com
Plasticizer Properties and Effects
Here is a conceptual representation of how plasticizers affect polymer properties, based on the search results:
| Property Affected | Effect of Plasticizer Addition (General) | Relevant Mechanism |
| Flexibility / Workability | Increased | Reduces intermolecular friction between polymer chains; increases free volume. mdpi.commedcraveonline.com |
| Brittleness / Fragility | Decreased | Prevents cracks and pores. medcraveonline.com |
| Glass Transition Temp (Tg) | Decreased | Increases free volume and chain segment motion. mdpi.com |
| Viscosity (during processing) | Reduced | Enhances dispersion and flow characteristics. medcraveonline.com |
| Water Uptake (for hydrophobic plasticizers) | Decreased | Closes micro-voids in films. medcraveonline.com |
Research Findings on Related Compounds as Plasticizers
While direct data tables on this compound as a plasticizer were not found, studies on related oleate compounds provide insights. For example, butyl oleate is mentioned as having found use as a plasticizer, especially for PVC. wikipedia.org Additionally, oleic acid is considered a plasticizer with high compatibility with certain proteins and common plastics like polyethylene and polypropylene. researchgate.net
| Compound | Polymer System(s) Mentioned | Noted Effect(s) | Source |
| Butyl oleate | PVC | Used as a plasticizer. | wikipedia.org |
| Oleic acid | Polyethylene, Polypropylene, Zein, Gelatin | Considered a plasticizer with high compatibility. | researchgate.net |
| Oleyl alcohol | Polymer-based products, Fabrics | Increases flexibility and workability; softening. | atamanchemicals.comatamanchemicals.comatamanchemicals.com |
| Oleic acid polyester (from epoxidized oleic acid) | Polyethylene, Polypropylene | Plasticizing effect. | researchgate.net |
Biochemical Transformations and Metabolic Fates of Oleyl Oleate Conceptual and Research Tool Perspectives
Enzymatic Hydrolysis by Esterases and Lipases
Enzymatic hydrolysis of oleyl oleate (B1233923) can be catalyzed by esterases and lipases. nih.govgoogle.com Lipases, specifically triacylglycerol ester hydrolases (EC 3.1.1.3), are a class of esterase enzymes that act on fats and oils, hydrolyzing them into their constituent fatty acids and alcohols. ajast.net In the case of oleyl oleate, hydrolysis yields oleic acid and oleyl alcohol. This reaction can occur at the interface between organic and aqueous phases, where lipases are known to be optimally active through interfacial activation. nih.gov
Studies on the kinetics of enzymatic hydrolysis of this compound have shown that the reaction equilibrium in the organic phase is influenced by the water content, which dramatically changes the activity of the organic compounds. nih.gov The hydrolysis reaction can be inhibited by its products, oleic acid and oleyl alcohol, while long-chained alkanes have minimal influence. nih.gov The reaction rate is determined by interfacial concentrations, which can differ from bulk concentrations due to varying surface affinities of the components. nih.gov
Enzymatic synthesis of this compound, the reverse reaction of hydrolysis, can also be achieved using lipases. This process typically involves the esterification of oleic acid and oleyl alcohol. researchgate.netresearchgate.netikm.org.my Optimized conditions for high yield enzymatic synthesis have been investigated, considering factors such as reaction time, temperature, enzyme amount, and the molar ratio of substrates. researchgate.netresearchgate.net For instance, high yields (>95%) of this compound have been reported using immobilized lipase (B570770) from Candida antarctica under specific conditions, including a molar ratio of oleyl alcohol to oleic acid of 2:1, temperatures between 40-50°C, and appropriate organic solvents. researchgate.net
Role as a Substrate in In Vitro Enzyme Kinetic Studies
This compound serves as a substrate in in vitro enzyme kinetic studies, particularly those involving lipases and esterases. nih.gov Investigations into the kinetics of lipase-catalyzed hydrolysis of this compound have provided insights into the reaction mechanism, the influence of interfacial area, and product inhibition. nih.gov These studies contribute to understanding the factors that govern the rate and equilibrium of enzymatic reactions involving wax esters.
While direct kinetic parameters (like Vmax, Km, Ki) specifically for this compound hydrolysis were not extensively detailed in the search results, related studies on the enzymatic production and hydrolysis of other fatty acid esters, such as ascorbyl oleate, demonstrate the application of kinetic modeling (e.g., Ping Pong Bi-Bi model) to understand enzyme behavior and optimize reaction conditions. biointerfaceresearch.com Such approaches are applicable to the study of this compound kinetics.
Investigation of Microbial Bioconversion Pathways Involving Related Fatty Esters
Microbial bioconversion pathways involving fatty esters, including those structurally related to this compound, have been investigated for the production of various chemicals, such as long-chain dicarboxylic acids. uantwerpen.beuantwerpen.be While direct studies on the microbial bioconversion of this compound were not prominently found, research on the bioconversion of related compounds like oleic acid, oleyl alcohol, methyl oleate, and butyl oleate by microorganisms such as Candida tropicalis provides relevant insights. uantwerpen.beuantwerpen.be
Microorganisms can possess enzyme systems capable of oxidizing alkanes or fatty acids. uantwerpen.be For example, certain yeast strains can convert fatty acids to dicarboxylic acids through ω-oxidation pathways. uantwerpen.be In some cases, fatty ester substrates like methyl oleate or butyl oleate are hydrolyzed by extracellular enzymes prior to cellular uptake and subsequent metabolic transformations. uantwerpen.be The resulting fatty acids and alcohols can then enter various metabolic pathways, including β-oxidation or oxidation to corresponding carboxylic acids. europa.eu Studies have shown that microorganisms like Pseudomonas aeruginosa can convert oleic acid to hydroxy fatty acids through hydroxylation and isomerization. researchgate.net These findings suggest potential microbial pathways that could be involved in the transformation of this compound or its hydrolysis products.
Applications as a Biochemical Reagent in Life Science Research
This compound is utilized as a biochemical reagent in life science research. medchemexpress.comchemsrc.comchemondis.com It can be employed as a biological material or organic compound in various research applications. medchemexpress.comchemsrc.com Its use as a solvent in the synthesis of metal oxide nanocrystals highlights its role in materials science research with potential implications for electronic and optical devices. sigmaaldrich.comsigmaaldrich.com Furthermore, research exploring genetic engineering approaches to enhance this compound content in plant seed oil for industrial applications like biofuels and biolubricants demonstrates its relevance in biotechnology and sustainable chemistry research. sigmaaldrich.comsigmaaldrich.comunivie.ac.at Its application in studies investigating enzymatic synthesis and hydrolysis also positions it as a key reagent in biocatalysis research. nih.govnih.govresearchgate.netresearchgate.netikm.org.my
Environmental Sustainability and Biodegradation Research on Oleyl Oleate
Bio-based Feedstocks and Renewable Resource Utilization
The foundation of oleyl oleate's sustainability lies in its origin from renewable, bio-based feedstocks. The primary precursors for its synthesis are oleic acid and oleyl alcohol, both of which are readily derived from a variety of vegetable oils. researchgate.netikm.org.my Natural oils are a significant source of oleochemicals, which are considered more environmentally compatible and readily biodegradable compared to their petrochemical counterparts. nih.govresourcewise.com
The utilization of these renewable resources is a critical step away from the depleting fossil fuel feedstocks that the chemical industry has traditionally relied upon. abiosus.orgresearchgate.net Plant-based oils from sources such as olive, palm, soybean, and rapeseed offer a continuous supply chain, provided they are managed with sustainable agricultural practices. ikm.org.myresourcewise.comacs.org This reliance on agriculture for raw materials positions oleyl oleate (B1233923) as a product of the bioeconomy, aligning its production with principles of resource circularity and sustainability. mdpi.com The chemical structure of natural oils is similar to the long-chain hydrocarbons derived from petroleum, making them a viable renewable substitute for producing a range of chemicals, including the components of this compound. nih.gov
| Feedstock Source | Primary Oleochemical | Application in this compound Synthesis |
| Olive Oil | Oleic Acid | Reactant |
| Palm Oil | Oleic Acid | Reactant |
| Rapeseed Oil | Oleic Acid | Reactant |
| Soybean Oil | Oleic Acid | Reactant |
| Various Vegetable Oils | Fatty Acids/Triglycerides | Precursors for Oleic Acid and Oleyl Alcohol |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being aligned with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.edu This is evident in the shift from traditional chemical processes to more benign and efficient methods.
Renewable Feedstocks : As detailed previously, the synthesis is based on oleic acid and oleyl alcohol derived from vegetable oils, fulfilling the principle of using renewable rather than depleting raw materials. mdpi.comyale.edu
Catalysis : A significant green advancement in this compound production is the use of enzymatic catalysts, specifically lipases. researchgate.nettandfonline.comresearchgate.net Lipases are biocatalysts that operate under mild conditions, such as lower temperatures (40-60°C) and ambient pressure, which significantly reduces energy consumption compared to conventional chemical methods that can require temperatures up to 130°C. rasayanjournal.co.intandfonline.comtandfonline.com This enzymatic approach is highly selective, minimizes byproduct formation, and avoids the use of corrosive and polluting catalysts like sulfuric acid. rasayanjournal.co.inyale.edu Alternative heterogeneous catalysts, such as sodium hydrogen sulfate (B86663) (NaHSO4), also offer green benefits like easy separation from the product and potential for reuse. rasayanjournal.co.inresearchgate.net
Atom Economy : The esterification reaction between oleic acid and oleyl alcohol to form this compound is inherently efficient from an atom economy perspective. The only byproduct generated in this reaction is water, a harmless and easily removable substance, meaning that a high proportion of the reactant atoms are incorporated into the final product. ikm.org.myyale.edu
Safer Solvents and Auxiliaries : A key area of green chemistry research for this compound synthesis is the reduction or elimination of organic solvents. Many studies have successfully demonstrated solvent-free synthesis, which directly prevents the waste associated with solvent use, recovery, and disposal. researchgate.netresearchgate.nettandfonline.com In cases where a solvent is beneficial, research has explored greener alternatives like supercritical carbon dioxide (SC-CO2), which is non-toxic, non-flammable, and easily removed from the product. ijcce.ac.ir
| Synthesis Method | Catalyst | Temperature (°C) | Solvent | Key Green Chemistry Principle |
| Enzymatic Esterification | Novozym 435 (immobilized lipase) | 40 - 60 | Solvent-free or n-hexane | Catalysis, Energy Efficiency, Safer Solvents |
| Chemical Esterification | Sodium Hydrogen Sulfate (NaHSO4) | ~130 | Not specified | Use of reusable heterogeneous catalyst |
| Supercritical Fluid | p-Toluenesulfonic acid (PTSA) | 60 | Supercritical CO2 | Safer Solvents, Energy Efficiency |
Biodegradation Pathways and Environmental Fate Studies
A crucial aspect of any chemical's environmental sustainability is its ability to degrade after use and not persist in the environment. yale.edu As a wax ester derived from natural fatty acids, this compound is expected to be readily biodegradable. rasayanjournal.co.inresearchgate.net
The environmental fate of this compound is intrinsically linked to the biodegradation of its constituent parts, oleic acid and oleyl alcohol. The primary mechanism for the breakdown of fatty acids in aerobic environments is the β-oxidation pathway. nih.gov For unsaturated fatty acids like oleic acid, specific enzymes such as isomerases and reductases are required to process the double bond, ensuring complete degradation. nih.gov Studies have shown that over 80% of oleate β-oxidation proceeds via the classical isomerase-dependent pathway. nih.gov
Microbial action is central to this degradation. Various bacteria, such as Pseudomonas aeruginosa, have demonstrated the ability to utilize different oleate compounds as a carbon source. tdl.org Furthermore, bacteria like Micrococcus luteus can transform oleic acid into other compounds, including 10-ketostearic acid and γ-dodecalactone, indicating diverse microbial metabolic pathways. nih.gov In anaerobic conditions, such as in wastewater treatment digesters, oleates can be converted to methane, although high concentrations can initially inhibit the process before microbial communities adapt. core.ac.ukcore.ac.uk The inherent biodegradability of its oleochemical components suggests that this compound will not persist in ecosystems, breaking down into simpler, innocuous substances.
Lifecycle Assessment Considerations for this compound Production
A comprehensive evaluation of the environmental sustainability of this compound requires a Lifecycle Assessment (LCA). An LCA provides a systematic analysis of the potential environmental impacts of a product throughout its entire life cycle, from raw material extraction ("cradle") to disposal or recycling ("grave"). reading.ac.uk While a specific, published LCA for this compound is not widely available, the key considerations for such an assessment can be outlined based on LCAs of similar bio-based chemicals. supergen-bioenergy.netdtu.dk
Raw Material Acquisition : This stage would assess the environmental footprint of agriculture for the oilseed crops. Impacts would include land use change, water consumption, and the effects of fertilizers and pesticides. The choice of feedstock (e.g., palm oil vs. rapeseed oil) would significantly influence these impacts. supergen-bioenergy.net
Manufacturing : The assessment would quantify the energy and materials consumed during the extraction and refining of the vegetable oil, as well as the synthesis of this compound itself. Here, the choice of synthesis route is critical. An energy-efficient, solvent-free enzymatic process would have a considerably lower environmental impact than a high-temperature chemical process requiring solvents and harsh catalysts. reading.ac.ukentropyresins.com
Use Phase : The use phase is generally less impactful for a component like this compound, but an LCA would consider any energy or resources associated with its application in final products.
End-of-Life : This is a stage where this compound holds a significant advantage. Its ready biodegradability means it avoids the long-term environmental burden associated with the persistence of many petrochemicals. resourcewise.comdtu.dk The LCA would quantify the benefits of this degradation, contrasting it with the impacts of non-degradable alternatives.
A comparative LCA would typically benchmark this compound against a functionally equivalent petrochemical product. entropyresins.com Studies on other bio-based chemicals have often shown a reduction in greenhouse gas emissions compared to their fossil-fuel-derived counterparts, a potential outcome that would be investigated for this compound. supergen-bioenergy.netmanchester.ac.uk The LCA would ultimately identify "hotspots" in the production chain, guiding efforts to further optimize the process and enhance the environmental profile of this compound. dtu.dk
Future Research Trajectories and Innovations in Oleyl Oleate Science
Emerging Catalytic Systems and Reaction Engineering
The synthesis of oleyl oleate (B1233923) through the esterification of oleic acid and oleyl alcohol is a key area of research, with a strong emphasis on catalyst development and process optimization to enhance yield and sustainability.
Heterogeneous Catalysts: Solid acid catalysts are gaining prominence over traditional homogeneous catalysts like sulfuric acid, which are corrosive and difficult to separate from the product. Recent studies have explored the efficacy of various acidic heterogeneous catalysts. For instance, a comparison of NaHSO₄, SnCl₂·2H₂O, and NaH₂PO₄ revealed that NaHSO₄ provides the highest catalytic activity, achieving a 96.8% yield of oleyl oleate under optimized conditions. The advantages of using NaHSO₄ include its low cost, ease of separation, and its dual function as both a catalyst and a desiccant to remove water, a byproduct of the esterification that can limit the reaction equilibrium.
Ionic Liquids: Brønsted acidic ionic liquids are another promising class of catalysts. One study optimized the synthesis of this compound using [NMP][CH₃SO₃] as a catalyst, achieving an 86% yield. While effective, the presence of water produced during the reaction can have an unfavorable effect on the equilibrium conversion, potentially promoting the reverse hydrolysis reaction. Therefore, the removal of water is crucial for achieving high product yields with these catalysts.
Enzymatic Catalysis: Lipases, such as Novozym 435 (an immobilized Candida antarctica lipase), offer a green and highly specific alternative for this compound synthesis. Enzymatic catalysis can be performed in solvent-free systems, minimizing environmental impact. Research has focused on optimizing reaction parameters such as acid-to-alcohol molar ratio, enzyme quantity, temperature, and reaction time to maximize yields. For example, using response surface methodology (RSM), optimal conditions have been identified that lead to high conversion rates. Non-commercial lipases, such as that from Rhizopus sp., have also been investigated and shown to have comparable reaction rates to commercial enzymes.
Reaction Engineering and Optimization: Response Surface Methodology (RSM) has been effectively employed to optimize the synthesis of this compound. This statistical approach allows for the evaluation of multiple parameters and their interactions. For one enzymatic synthesis, the optimal conditions were determined to be an acid/alcohol molar ratio of 1:1, an enzyme quantity of 7% (w/w), a reaction temperature of 51°C, and a reaction time of 75 minutes. Such optimization is critical for the industrial-scale production of this compound, ensuring high efficiency and cost-effectiveness.
| Catalyst Type | Specific Catalyst | Optimized Yield (%) | Key Advantages | Challenges |
|---|---|---|---|---|
| Heterogeneous Acid | NaHSO₄ | 96.8 | Low cost, easy separation, dual catalyst/desiccant role | Requires relatively high temperatures (130°C) |
| Ionic Liquid | [NMP][CH₃SO₃] | 86.0 | High activity, potential for recyclability | Sensitive to water byproduct |
| Enzyme (Lipase) | Novozym 435 | >95.0 | High specificity, mild reaction conditions, environmentally friendly | Higher cost compared to chemical catalysts |
Advanced Spectroscopic and In Situ Characterization Techniques
The precise characterization of this compound and the real-time monitoring of its synthesis are crucial for quality control and process optimization. Advanced spectroscopic techniques are central to these efforts.
Spectroscopic Characterization: The molecular structure of synthesized this compound is routinely confirmed using a suite of spectroscopic methods.
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups. A key indicator of successful esterification is the appearance of a strong absorption peak corresponding to the ester carbonyl (C=O) stretch, typically around 1712-1740 cm⁻¹. ikm.org.my
Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H-NMR and ¹³C-NMR, provides detailed structural elucidation. In ¹³C-NMR, the presence of an ester group is confirmed by a signal in the range of 170-175 ppm. ikm.org.my ¹H-NMR spectra provide information on the different proton environments within the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight of the this compound molecule.
In Situ Reaction Monitoring: The ability to monitor the esterification reaction in real-time, or in situ, offers significant advantages for understanding reaction kinetics and optimizing process control. While specific studies on in situ monitoring of this compound synthesis are emerging, the principles are well-established for similar esterification reactions.
In situ Mid-Infrared (MIR) Spectroscopy , often using an Attenuated Total Reflectance (ATR) probe, can track the concentration of reactants (disappearance of the carboxylic acid C=O band) and products (appearance of the ester C=O band) directly in the reaction vessel. nih.gov
In situ Mass Spectrometry allows for the direct liquid sampling and analysis of the reaction mixture, providing concentration profiles for all components, including reactants, products, and any intermediates or impurities. nih.gov These techniques provide immediate feedback on the reaction's progress, enabling precise control over reaction conditions to maximize yield and minimize byproduct formation. spectroscopyonline.com
Novel Applications in Sustainable Technologies
This compound's properties, such as its biodegradability, lubricity, and emollient feel, make it a valuable component in a range of sustainable technologies.
Biolubricants: There is a growing demand for environmentally friendly lubricants to replace petroleum-based products. ekb.eg this compound is a promising candidate for a biolubricant base oil due to its excellent physicochemical properties, including a low pour point, high flash point, high viscosity index, and good oxidative stability. ekb.eg The presence of the ester functional group and long carbon chains contributes to its lubricating properties and wear protection. ekb.eg Its classification as a Newtonian fluid makes it suitable for various industrial applications.
Green Cosmetics and Personal Care: In the cosmetics industry, this compound serves as a high-quality emollient and conditioning agent. nih.gov It provides a silky, non-greasy feel to lotions, creams, and hair care products. nih.gov Its ability to improve the spreading characteristics and enhance the absorption of active ingredients makes it a valuable component in skincare formulations. nih.gov As a plant-derived ingredient, it aligns with the growing consumer demand for natural and sustainable cosmetic products.
Biodegradable Surfactants: this compound can be used as a hydrophobic tail in the synthesis of novel, biodegradable surfactants. For example, renewable ester-functionalized imidazolium (B1220033) surfactants have been synthesized from oleic acid. These surfactants exhibit a greater ability to reduce the surface tension of water and show enhanced biodegradability compared to their saturated counterparts, making them a more sustainable alternative to conventional petrochemical-based surfactants.
Integration with Systems Biology and Synthetic Biology Approaches (e.g., for targeted production in organisms)
The production of this compound and other wax esters is not limited to chemical synthesis. Advances in systems and synthetic biology are enabling the targeted production of these molecules in engineered microorganisms, offering a potentially more sustainable and controlled manufacturing platform.
Metabolic Engineering of Oleaginous Yeasts: Oleaginous yeasts, such as Yarrowia lipolytica, are natural lipid accumulators and are being engineered to produce high-value oleochemicals. frontiersin.orgresearchgate.net By introducing heterologous genes, researchers can create novel metabolic pathways for the synthesis of wax esters. The key enzymes for wax ester production are fatty acyl-CoA reductase (FAR), which converts fatty acyl-CoAs to fatty alcohols, and wax ester synthase (WS), which esterifies a fatty acyl-CoA with a fatty alcohol. nih.gov
For the targeted production of this compound, this would involve:
Enhancing the endogenous production of oleic acid and oleyl alcohol precursors. This can be achieved by overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and stearoyl-CoA desaturase (SCD). frontiersin.org
Introducing and optimizing the expression of specific FAR and WS enzymes that have a high affinity for oleoyl-CoA and oleyl alcohol.
Disrupting competing metabolic pathways, such as those leading to the formation of triacylglycerols (TAGs) or the degradation of fatty acids (β-oxidation), to channel more precursors towards wax ester synthesis. frontiersin.org
Recent research has demonstrated the successful production of very-long-chain wax esters in engineered Y. lipolytica at titers of up to 2.0 g/L in bioreactors. researchgate.netacs.org
Production in Bacteria: Certain bacteria, including Acinetobacter and coryneform strains, have been shown to naturally accumulate this compound and other liquid wax esters when supplemented with oleic acid and oleyl alcohol. nih.gov These organisms can serve as a basis for further genetic engineering to enhance production. Synthetic biology tools, such as CRISPR/Cas9, can be used to precisely modify the genomes of these bacteria to upregulate the expression of genes involved in wax ester synthesis and downregulate competing pathways.
The integration of systems biology, which involves the comprehensive analysis of an organism's genetic and metabolic networks, with the precise genetic engineering tools of synthetic biology, holds immense promise for the development of microbial cell factories specifically designed for the high-yield, sustainable production of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
